4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
Overview
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemical compound with the molecular formula C15H12ClFO4. It is known for its unique structure, which includes a chloro-fluorobenzyl group and a methoxybenzoic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-methoxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The carboxylic acid group can be esterified or hydrolyzed under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzoic acid moiety contributes to its overall stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 4-[(4-Chlorobenzyl)oxy]benzoic acid
- 3-chlorosulfonyl-4-fluoro-benzoic acid
Uniqueness
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and binding properties. The methoxy group further distinguishes it by providing additional sites for chemical modification and improving its solubility .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-20-14-7-9(15(18)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZAQDAEOKYWOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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